molecular formula C23H22ClN3O2 B304175 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304175
M. Wt: 407.9 g/mol
InChI Key: UDKCAFAKLDXQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a novel chemical entity that has gained significant interest in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory and tumor pathways, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
Studies have shown that 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has significant biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in tumor cells, leading to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate the mechanism of action of the compound in order to better understand its anti-inflammatory and anti-tumor effects. Another direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future research could focus on the development of analogs of the compound with improved therapeutic properties.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride and 2-methyl-6-methylpyridine in the presence of triethylamine to form the intermediate 3-chlorobenzoyl-2-methyl-6-methylpyridine. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product.

Scientific Research Applications

The compound 4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to have potential applications in medical research. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

Product Name

4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H22ClN3O2/c1-13-6-3-11-19(25-13)27-23(29)20-14(2)26-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(24)12-15/h3-4,6-8,11-12,21,26H,5,9-10H2,1-2H3,(H,25,27,29)

InChI Key

UDKCAFAKLDXQJF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C

Pictograms

Irritant

Origin of Product

United States

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